3,4-Dipropoxybenzoic acid (CAS 794582-28-8) is a specialized, mid-chain dialkoxy-substituted aromatic building block with a molecular weight of 238.28 g/mol. Characterized by its two flexible propyl ether chains attached to a rigid benzoic acid core, it serves as a critical intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). In industrial and laboratory procurement, it is primarily sourced for its specific steric and lipophilic profile, which bridges the gap between highly rigid short-chain analogs (like dimethoxybenzoic acid) and highly flexible, smectic-driving long-chain variants. Its baseline melting point of 133–135 °C makes it highly processable for standard esterification, amidation, and melt-phase coupling workflows [1].
Attempting to substitute 3,4-dipropoxybenzoic acid with its more common, shorter-chain homologs—such as 3,4-dimethoxybenzoic acid (veratric acid) or 3,4-diethoxybenzoic acid—fundamentally alters the physical and chemical behavior of the downstream product. The shorter C1 and C2 chains exhibit high crystalline rigidity, resulting in significantly higher melting points (up to 182 °C) that complicate melt-phase processing and often fail to induce desired mesophases in liquid crystal applications [1]. Conversely, substituting with longer chains (e.g., C6 or C8) excessively increases lipophilicity and strongly drives smectic (layered) phase formation, destroying the delicate nematic balance required for specific electro-optic materials. Therefore, the exact C3 (propoxy) chain length is a non-negotiable procurement specification when intermediate steric bulk and moderate thermal flexibility are required[2].
The length of the alkoxy chains directly dictates the intermolecular packing strength of the benzoic acid core. 3,4-dipropoxybenzoic acid exhibits a melting point of 133–135 °C[1]. In direct contrast, the shorter-chain 3,4-dimethoxybenzoic acid melts at 179–182 °C [2], and 3,4-diethoxybenzoic acid melts at 167–170 °C . This substantial reduction in melting temperature confirms that the flexible dipropoxy chains effectively disrupt rigid crystalline lattice formation, lowering the thermal energy required for processing.
| Evidence Dimension | Melting Point (Crystalline Lattice Energy) |
| Target Compound Data | 133–135 °C (3,4-dipropoxybenzoic acid) |
| Comparator Or Baseline | 179–182 °C (3,4-dimethoxybenzoic acid); 167–170 °C (3,4-diethoxybenzoic acid) |
| Quantified Difference | ~45 °C and ~34 °C reduction in melting point, respectively |
| Conditions | Standard atmospheric pressure thermal analysis |
A significantly lower melting point reduces the thermal budget required for melt-phase polymerizations and prevents thermal degradation of sensitive co-monomers during synthesis.
In pharmaceutical development, the transition from methoxy to propoxy substituents fundamentally alters the molecule's lipophilicity and steric volume. The addition of four methylene (-CH2-) units in 3,4-dipropoxybenzoic acid increases the molecular weight by ~56 g/mol compared to veratric acid, driving a proportional increase in the partition coefficient (LogP). This specific steric bulk has been utilized in structure-activity relationship (SAR) studies to synthesize aromatic ether derivatives that target specific hydrophobic binding pockets, such as those in viral neuraminidase inhibitors[1]. Shorter-chain analogs lack the necessary reach and lipophilicity to achieve the same binding conformations.
| Evidence Dimension | Alkyl Chain Extension (Steric/Lipophilic Contribution) |
| Target Compound Data | C3 (propoxy) chains providing extended hydrophobic reach |
| Comparator Or Baseline | C1 (methoxy) chains (3,4-dimethoxybenzoic acid) |
| Quantified Difference | Addition of 4 methylene units (+56.06 g/mol) and significantly higher LogP |
| Conditions | Precursor selection for SAR modeling of hydrophobic target pockets |
Procuring the dipropoxy variant is essential for generating API analogs that require specific lipophilic interactions for membrane permeability and receptor binding.
Dialkoxybenzoic acids are foundational building blocks for calamitic (rod-like) and bent-core liquid crystals. The C1 and C2 homologs (dimethoxy and diethoxy) are typically too rigid, acting as non-mesogenic high-melting solids that fail to induce liquid crystalline phases. The C3 (dipropoxy) chain represents a critical transition point, providing sufficient terminal flexibility to lower the clearing point and stabilize nematic or smectic mesophases when conjugated to rigid core structures [1]. Substituting with longer chains (C6+) would shift the phase preference heavily toward highly ordered smectic phases, making the C3 length uniquely valuable for specific nematic tuning.
| Evidence Dimension | Mesophase Compatibility (Terminal Flexibility) |
| Target Compound Data | Mesophase-compatible (C3 chain flexibility) |
| Comparator Or Baseline | Non-mesogenic / highly crystalline (C1/C2 chains) |
| Quantified Difference | Transition from rigid solid to mesophase-inducing building block |
| Conditions | Incorporation into liquid crystal mesogen architectures |
Buyers designing nematic liquid crystals must select the C3 homolog to ensure sufficient molecular flexibility without over-stabilizing unwanted smectic layers.
Due to its specific C3 chain length, 3,4-dipropoxybenzoic acid is the optimal precursor for synthesizing calamitic or bent-core liquid crystals where moderate terminal flexibility is required. It successfully lowers the melting transition compared to rigid dimethoxy analogs while avoiding the strong smectic-phase induction typical of longer (C6+) alkoxy chains [1].
This compound is highly suited as a building block in structure-activity relationship (SAR) campaigns, such as the development of non-nitrogenous aromatic ether inhibitors. Its dipropoxy groups provide the necessary steric volume and lipophilicity to engage hydrophobic binding pockets that shorter-chain analogs cannot adequately fill [2].
Because it melts at 133–135 °C—up to 45 °C lower than its dimethoxy counterpart—this compound is an ideal monomer or end-capping agent for melt-phase polymerizations. It allows for milder processing conditions, reducing the risk of thermal degradation in sensitive polymer architectures[3].